Propyl glycidyl ether
Description
Contextual Overview of Glycidyl (B131873) Ethers in Chemical Science
Glycidyl ethers are a class of organic compounds containing a glycidyl group attached to another organic residue via an ether linkage. The defining feature of a glycidyl group is the epoxide ring, a three-membered cyclic ether. This strained ring is highly susceptible to ring-opening reactions with a wide range of nucleophiles, a characteristic that forms the basis of their extensive use in chemical synthesis. vulcanchem.com The reactivity of the epoxide group, coupled with the versatility of the attached organic group (R-group), allows for the synthesis of a diverse array of molecules with tailored properties. In chemical science, glycidyl ethers are recognized as important building blocks and intermediates. sacheminc.com Their applications span from the creation of complex organic molecules to the formulation of high-performance polymers. sacheminc.com
Significance of Propyl Glycidyl Ether within Applied Chemistry and Materials Science
Within the broader class of glycidyl ethers, this compound (PGE) holds specific importance, primarily as a reactive diluent in epoxy resin formulations. lookchem.comatamanchemicals.com Epoxy resins, known for their excellent adhesion, chemical resistance, and mechanical properties, are often highly viscous in their uncured state. google.com PGE is added to these formulations to reduce viscosity, which improves handling, processing, and the ability to incorporate fillers. atamanchemicals.comgoogle.com Unlike non-reactive diluents, the glycidyl group of PGE participates in the curing reaction of the epoxy resin, becoming an integral part of the final cross-linked polymer network. atamanchemicals.com This incorporation minimizes the negative impact on the mechanical and thermal properties of the cured material that can be associated with non-reactive diluents. google.com
The propyl group in PGE influences its physical properties, such as boiling point, viscosity, and solubility, making it suitable for specific applications where these characteristics are critical. vulcanchem.com Research has also explored the use of poly(this compound) in the development of thermoresponsive and biocompatible materials. acs.orgnih.gov While homopolymers of n-propyl glycidyl ether are hydrophobic, their copolymerization with other monomers like ethylene (B1197577) glycol can create materials with tunable properties for applications such as smart hydrogels and surface coatings. acs.orgnih.govresearchgate.net
Historical Development and Evolution of Research on Alkyl Glycidyl Ethers
Research into alkyl glycidyl ethers is closely tied to the development of epoxy resin technology, which gained prominence in the mid-20th century. mdpi.com Initially, the focus was on synthesizing and characterizing these compounds to understand their fundamental properties and reactivity. Early studies established the basic synthesis route involving the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. vulcanchem.comgoogle.com
Over the decades, research has evolved to address the need for more efficient and environmentally friendly synthesis methods. A significant development has been the move towards solvent-free synthesis processes. chalmers.se These methods often utilize phase-transfer catalysts to facilitate the reaction between the alcohol and epichlorohydrin, eliminating the need for volatile organic solvents and simplifying product purification. chalmers.sed-nb.info
Furthermore, the scope of research has expanded to investigate the polymerization of alkyl glycidyl ethers to create novel polymers with advanced functionalities. acs.orgnih.gov Techniques like anionic ring-opening polymerization (AROP) have been employed to produce well-defined polyethers with controlled molecular weights and architectures. d-nb.info This has opened up new avenues for the application of alkyl glycidyl ethers, particularly in the field of biomaterials and "smart" polymers that respond to external stimuli. acs.orgnih.gov
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol lookchem.comchemical-suppliers.eu |
| CAS Number | 3126-95-2 lookchem.comchemical-suppliers.eu |
| Appearance | Clear, colorless liquid lookchem.com |
| Boiling Point | 151.1 °C at 760 mmHg lookchem.comchemical-suppliers.eu |
| Density | 0.958 g/cm³ lookchem.comchemical-suppliers.eu |
| Flash Point | 39.2 °C lookchem.com |
| Refractive Index | 1.427 lookchem.com |
Structure
3D Structure
Properties
CAS No. |
3126-95-2 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(propoxymethyl)oxirane |
InChI |
InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3 |
InChI Key |
CWNOEVURTVLUNV-UHFFFAOYSA-N |
SMILES |
CCCOCC1CO1 |
Canonical SMILES |
CCCOCC1CO1 |
Other CAS No. |
3126-95-2 |
Origin of Product |
United States |
Synthetic Methodologies for Propyl Glycidyl Ether
Conventional Synthetic Pathways
The traditional synthesis of propyl glycidyl (B131873) ether is rooted in the principles of ether formation, specifically adapted for the creation of an epoxide ring. This method typically involves a two-step process occurring in a single pot.
The fundamental reaction for synthesizing propyl glycidyl ether involves the condensation of propanol (B110389) with epichlorohydrin (B41342). vulcanchem.com In this process, the alcohol is typically deprotonated by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This ring-opening reaction results in the formation of a chlorohydrin intermediate (1-chloro-3-propoxy-2-propanol). d-nb.info
Historically, variations of this condensation have utilized catalysts such as Lewis acids (e.g., tin tetrachloride) or mineral acids to facilitate the reaction between the alcohol and epichlorohydrin, which is then followed by a dehydrohalogenation step with a base to form the final glycidyl ether. google.comgoogle.com
Basic conditions are crucial for two primary reasons in this synthesis. Firstly, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is required to deprotonate the propanol, generating the propoxide nucleophile necessary to initiate the reaction with epichlorohydrin. d-nb.info
Secondly, after the formation of the chlorohydrin intermediate, the base facilitates the intramolecular ring-closing reaction. This step, an intramolecular Williamson ether synthesis, involves the newly formed alkoxide on the intermediate attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of the stable three-membered epoxide ring of this compound. d-nb.info The formation of a stable salt, like sodium chloride (NaCl), helps to drive the reaction to completion. d-nb.info
Propanol and Epichlorohydrin Condensation Reactions
Phase-Transfer Catalysis in this compound Synthesis
Because the reactants—propanol (organic) and the inorganic base (aqueous or solid)—are often in separate, immiscible phases, phase-transfer catalysis (PTC) has emerged as a highly effective method to facilitate the reaction. d-nb.infoutwente.nl
Phase-transfer catalysis in this context employs a catalyst, typically a quaternary ammonium (B1175870) salt, that can transport the alkoxide ion from the aqueous or solid phase into the organic phase where epichlorohydrin resides. d-nb.info This circumvents the low reactivity that would otherwise result from the reactants being separated.
Commonly used phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium hydrogen sulfate (B86663) (TBAHS). vulcanchem.comd-nb.info Research into the synthesis of analogous long-chain alkyl glycidyl ethers has demonstrated that this method can achieve high yields, often exceeding 90%. researchgate.net Optimization of the reaction involves tuning several parameters, including the choice and concentration of the catalyst, reaction temperature, reaction time, and the molar ratios of the reactants. chalmers.se For instance, studies on similar systems show that increasing the alkyl chain length on the quaternary ammonium salt can enhance catalytic activity. scirp.org
Table 1: Example of Phase-Transfer Catalytic Systems for Glycidyl Ether Synthesis Note: Data for octyl and octadecyl glycidyl ether is presented as a representative example of the effectiveness of the PTC method.
| Alcohol Reactant | Phase-Transfer Catalyst | Base | Solvent | Yield (%) | Reference |
| Octanol | Tetrabutylammonium bromide | Solid NaOH | None | 92.0 | researchgate.net |
| Octadecanol | Tetrabutylammonium bromide | Solid NaOH | None | 91.7 | researchgate.net |
The mechanism under phase-transfer catalysis involves the catalyst facilitating the movement of the deprotonated alcohol (alkoxide) across the phase boundary. biomedres.us The process can be described as follows:
In the aqueous or at the surface of the solid phase, the hydroxide base deprotonates the propanol to form a propoxide ion.
The cation of the phase-transfer catalyst (e.g., tetrabutylammonium, Q+) pairs with the propoxide ion (RO-), forming an ion-pair (Q+OR-).
This ion-pair is lipophilic due to the alkyl groups on the cation, allowing it to migrate from the aqueous/solid phase into the organic phase. d-nb.info
In the organic phase, the highly reactive, "naked" propoxide ion attacks the epichlorohydrin molecule to form the chlorohydrin intermediate.
A subsequent base-promoted, intramolecular cyclization yields this compound and regenerates the catalyst. d-nb.infochalmers.se
This catalytic cycle continuously transfers the alkoxide into the organic phase, allowing the reaction to proceed efficiently under mild conditions. biomedres.us
Catalytic Systems and Reaction Optimization
Green Chemistry Approaches to Glycidyl Ether Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for glycidyl ethers. A significant advancement is the development of solvent-free synthesis. chalmers.se
This method utilizes a solid base (e.g., powdered KOH or NaOH) and a phase-transfer catalyst in the absence of any additional water or organic solvents. vulcanchem.comresearchgate.net The liquid fatty alcohol and epichlorohydrin themselves act as the organic phase. This approach offers several advantages:
Reduced Waste: Elimination of organic solvents minimizes volatile organic compounds (VOCs) and liquid waste streams. researchgate.net
Simplified Purification: The solid by-products, such as sodium chloride and excess base, can be easily removed by simple filtration from the liquid product. researchgate.netchalmers.se
Increased Efficiency: The absence of a solvent can lead to higher reactant concentrations, potentially increasing reaction rates and yields. researchgate.net
Research has shown this solvent-free PTC method to be highly effective, achieving high yields for various glycidyl ethers and representing a significant step towards a more sustainable chemical industry. chalmers.se
Solvent-Free Synthesis Methodologies
A significant advancement in the synthesis of glycidyl ethers is the development of solvent-free methods, which eliminate the need for water or organic solvents. chalmers.se This approach addresses several drawbacks of traditional synthesis, such as costly after-treatment of wastewater and the handling of hazardous compounds. chalmers.se
In a typical solvent-free process, a fatty alcohol (such as propanol for the synthesis of this compound) is reacted with epichlorohydrin using a solid base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and a phase-transfer catalyst (PTC). chalmers.seresearchgate.net The use of a solid base simplifies the purification process, as the solid by-products (e.g., sodium chloride) can be easily removed by filtration. chalmers.seresearchgate.net This method not only reduces waste and environmental impact but also has the potential for higher yields and cleaner reactions. vulcanchem.com
The mechanism for this reaction is proposed to involve two concerted SN2 reactions. vulcanchem.comchalmers.se The base deprotonates the alcohol, and the phase-transfer catalyst transports the resulting alkoxide ion into the organic phase (the liquid reactants themselves), where it reacts with epichlorohydrin. chalmers.se
Research has demonstrated the effectiveness of this method for various aliphatic glycidyl ethers, achieving high yields. For example, the synthesis of octylglycidyl ether and octadecylglycidyl ether using this solvent-free, solid-phase/organic-phase method resulted in yields of 92.0% and 91.7%, respectively. researchgate.net Studies using 1-decanol (B1670082) and 1-tetradecanol (B3432657) as the fatty alcohol also reported promising yields of over 75%. chalmers.se
Table 1: Research Findings on Solvent-Free Glycidyl Ether Synthesis
| Fatty Alcohol | Base | Catalyst | Yield | Source |
|---|---|---|---|---|
| Octanol | Solid NaOH | Phase-Transfer Catalyst | 92.0% | researchgate.net |
| Octadecanol | Solid NaOH | Phase-Transfer Catalyst | 91.7% | researchgate.net |
| 1-Decanol | Solid Base | Tetrabutylammonium Bromide | >75% | chalmers.se |
| 1-Tetradecanol | Solid Base | Tetrabutylammonium Bromide | >75% | chalmers.se |
Sustainable Reagent and Catalyst Selection
The drive for green chemistry has influenced the selection of reagents and catalysts for glycidyl ether synthesis. A key focus is replacing hazardous substances with more environmentally benign alternatives. chalmers.sersc.org
Sustainable Reagents: A notable development is the availability of "green epichlorohydrin," which is derived from glycerol, a byproduct of biodiesel production. rsc.org This provides a renewable feedstock for the synthesis of this compound and other related compounds.
Sustainable Catalysts: Traditional catalysts, such as tin(IV)chloride, are highly corrosive, while others like triethylamine (B128534) and n-tetrabutylammonium bromide can be detrimental to health and the environment. chalmers.sersc.org Research is now geared towards catalysts that are non-toxic, halide-free, and can operate under mild or solvent-free conditions. rsc.org
One such advanced system is a cooperative catalyst composed of [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ and guanidinium (B1211019) carbonate. rsc.org This iron-based catalyst system is effective for the ring-opening of epoxides by carboxylic acids, a key reaction type for glycidyl ether derivatives. rsc.org Its components are environmentally friendly, accessible without using halogenated compounds, and it outperforms standard onium halide catalysts under neat (solvent-free) conditions. rsc.org
Another innovative approach is the use of polyurethane (PU) as a recyclable, metal-free, and halogen-free catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. bohrium.com In a study using phenyl glycidyl ether, the PU catalyst afforded a quantitative yield and could be easily recovered by filtration and reused multiple times without losing activity. bohrium.com While this is a reaction of a glycidyl ether rather than its synthesis, it highlights the development of sustainable catalysts for the broader chemical family.
Table 2: Comparison of Traditional and Sustainable Catalysts
| Catalyst Type | Examples | Characteristics | Source |
|---|---|---|---|
| Traditional | Tin(IV)chloride, Tetrabutylammonium Bromide | Corrosive, potentially hazardous, may rely on petrochemical feedstock | chalmers.sersc.org |
| Sustainable | Iron(III) Benzoate/Guanidinium Carbonate, Polyurethane (PU) | Non-toxic, halide-free, recyclable, effective under neat conditions | rsc.orgbohrium.com |
Synthetic Routes for this compound Derivatives and Analogues
The versatile reactivity of the epoxide ring in this compound allows for the synthesis of a wide array of derivatives and analogues. These synthetic routes often introduce new functional groups or build larger polymeric structures.
One straightforward derivatization is the hydrolysis of the glycidyl ether. Under pressurized water media at high temperatures, this compound can be converted to the corresponding glyceryl ether (1-propoxy-2,3-propanediol) with high selectivity, notably without the need for a catalyst. rsc.org
More complex derivatives can be synthesized by first creating a polymer backbone and then modifying it. For example, poly(allyl glycidyl ether) (PAGE) can be synthesized and subsequently functionalized via a thiol-ene click reaction. rsc.orgrsc.org This allows for the attachment of various side chains. In one study, ethanethiol (B150549) was added to the allyl groups of PAGE to create poly(2-(ethylthio) this compound) . rsc.orgrsc.org This derivative was then oxidized using meta-chloroperbenzoic acid to yield poly(2-(ethyl sulfone) this compound) , demonstrating a pathway to polymers with different polarities and properties. rsc.orgrsc.org
This compound can also be used to modify larger molecules. In one synthetic approach, this compound was reacted with β-cyclodextrin in a basic solution. researchgate.net This reaction results in the formation of mono-substituted 2-(3-propyloxy-2-hydroxypropyl)-β-cyclodextrins and 6-(3-propyloxy-2-hydroxypropyl)-β-cyclodextrins, creating derivatives that combine the properties of both molecules. researchgate.net
Furthermore, glycidyl ethers are key monomers in the synthesis of block copolymers . For instance, ABA and BAB triblock copolymers of ethoxyethyl glycidyl ether (an analogue of this compound) and propylene (B89431) oxide have been prepared through sequential anionic polymerization. acs.org This route allows for the creation of complex polymer architectures with tailored properties. Another approach involves the synthesis of energetic polymers by converting alcohols like 2,2-dinitropropanol (B8780482) to their corresponding glycidyl ethers using reagents like m-chloroperbenzoic acid, a method suitable for substrates sensitive to the bases used in traditional epichlorohydrin reactions. google.com
Table 3: Examples of this compound Derivatives and Analogues
| Derivative/Analogue Class | Synthetic Precursors | Key Reaction Type | Resulting Compound Example | Source |
|---|---|---|---|---|
| Glyceryl Ethers | This compound, Water | Catalyst-free Hydrolysis | 1-Propoxy-2,3-propanediol | rsc.org |
| Modified Polymers | Poly(allyl glycidyl ether), Ethanethiol | Thiol-ene "Click" Reaction | Poly(2-(ethylthio) this compound) | rsc.orgrsc.org |
| Cyclodextrin (B1172386) Adducts | This compound, β-Cyclodextrin | Etherification | 2-(3-Propyloxy-2-hydroxypropyl)-β-cyclodextrin | researchgate.net |
| Block Copolymers | Ethoxyethyl Glycidyl Ether, Propylene Oxide | Anionic Polymerization | PEEGE-PPO-PEEGE Triblock Copolymer | acs.org |
| Energetic Analogues | Allyl 2,2-dinitropropyl ether, m-CPBA | Epoxidation | 2,2-Dinitrothis compound | google.com |
Mechanistic Investigations of Propyl Glycidyl Ether Reactions
Epoxide Ring-Opening Reaction Mechanisms
The central reaction of propyl glycidyl (B131873) ether involves the opening of the epoxide ring, which can be initiated by a wide range of nucleophiles. The pathway of this reaction is highly dependent on the reaction conditions, particularly the pH.
The reaction of propyl glycidyl ether with nucleophiles is primarily governed by an SN2 (bimolecular nucleophilic substitution) mechanism. chalmers.se The significant ring strain of the epoxide facilitates this process. The regioselectivity of the attack—which of the two epoxide carbons is attacked by the nucleophile—is a critical aspect determined by the reaction's catalysis.
Base-Catalyzed or Neutral Conditions: In the presence of a strong, basic nucleophile or under neutral conditions, the reaction follows a standard SN2 pathway. The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. rsc.org For this compound, this is the terminal (primary) carbon of the oxirane ring. This pathway is common for nucleophiles such as alkoxides, amines, and thiolates. The process involves the nucleophile directly attacking the carbon, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated.
Acid-Catalyzed Conditions: Under acidic conditions, the mechanism is altered. The epoxide oxygen is first protonated by the acid, forming a more reactive electrophile. This protonation weakens the C-O bonds and creates a species with some carbocationic character. The nucleophile, which can be weak in this case (e.g., water or an alcohol), then attacks the more substituted (secondary) carbon atom. This preference is due to the greater ability of the more substituted carbon to stabilize the developing partial positive charge.
The synthesis of glycidyl ethers from an alcohol and epichlorohydrin (B41342) often involves two concerted SN2 reactions: the initial ring-opening of the epichlorohydrin by the deprotonated alcohol, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride to form the new epoxide ring. chalmers.sed-nb.info
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center being attacked. In the context of this compound ring-opening, this has important stereochemical implications:
When a nucleophile attacks the terminal carbon of the epoxide, the stereocenter at the secondary carbon is typically unaffected.
If the this compound is chiral and the attack occurs at the chiral secondary carbon (as in the acid-catalyzed mechanism), the reaction proceeds with a complete inversion of configuration at that center.
The ability to control the regio- and stereoselectivity of the ring-opening is a significant area of research, with asymmetric catalysis providing methods to produce specific stereoisomers. chalmers.seacademie-sciences.fr The steric and electronic properties of both the epoxide and the incoming nucleophile play a crucial role in determining the stereochemical outcome of the reaction. academie-sciences.fr
Nucleophilic Ring-Opening Pathways
Reaction Kinetics and Thermodynamic Considerations in Glycidyl Ether Systems
The study of reaction kinetics in glycidyl ether systems, often using model compounds like phenyl glycidyl ether (PGE), provides insight into reaction rates, mechanisms, and influencing factors. jst.go.jpresearchgate.net The thermodynamics of these reactions dictate their feasibility and energy profiles.
Kinetic studies of epoxy-amine reactions reveal that the process is often autocatalytic. bohrium.comsci-hub.se The hydroxyl group that is formed as a product of the initial ring-opening can act as a catalyst, accelerating subsequent reactions by participating in hydrogen bonding, which facilitates the opening of further epoxide rings. bohrium.comsci-hub.se The reaction rate can be described by a system of differential equations to model the concentrations of the various structural elements formed during the reaction. tandfonline.com The heat of reaction for phenyl glycidyl ether with butylamine (B146782) has been measured at 24.5 ± 0.6 kcal/mole, with activation energies for the third-order kinetics determined to be 13-14 kcal/mole. scispace.com
Table 1: Kinetic Data for the Reaction of Phenyl Glycidyl Ether (PGE) with Aniline Data based on model epoxy-amine systems as a reference for glycidyl ether reactivity.
| Parameter | Primary Amine-Epoxy Reaction | Secondary Amine-Epoxy Reaction | Source |
| Reaction Enthalpy (Δr H) | -111 to -98 kJ/mol | Equal to primary amine reaction | researchgate.net |
| Reaction Heat Capacity (Δr Cp) | 15.7 J mol⁻¹ K⁻¹ (Predicted) | 14.6 J mol⁻¹ K⁻¹ (Predicted) | researchgate.net |
| Activation Energy (Ea) | 13-14 kcal/mol | - | scispace.com |
Thermodynamic properties, such as the enthalpy of formation, have been determined for model compounds like glycidyl phenyl ether. acs.org The reaction enthalpy for epoxy-amine systems is typically in the range of -98 to -111 kJ per mole of epoxy functionality, indicating a highly exothermic process. researchgate.net
Catalysis in Glycidyl Ether Chemistry
Catalysis is fundamental to controlling the rate and selectivity of this compound reactions. Both Lewis acids and various organocatalytic systems are employed to enhance reactivity and direct the reaction toward desired products.
Lewis acids are effective catalysts for the ring-opening of epoxides. They function by coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making the epoxide more susceptible to nucleophilic attack, even by weak nucleophiles. google.com This activation allows reactions to proceed under milder conditions. However, the use of Lewis acids can sometimes lead to by-products due to the high reactivity of the catalyzed intermediate. google.com
A variety of Lewis acids have been utilized in glycidyl ether chemistry. For instance, BuSnCl₃ has been demonstrated as an efficient and mild Lewis acid catalyst for the ring-opening of epichlorohydrin with an alcohol to form the corresponding chlorohydrin ether, a key step in glycidyl ether synthesis. thieme-connect.comresearchgate.net Other common Lewis acids include tin chloride (SnCl₄) and boron trifluoride (BF₃) or its etherate complexes. google.comgoogle.com
Table 2: Examples of Lewis Acid Catalysts in Glycidyl Ether Reactions
| Lewis Acid Catalyst | Application | Source |
| BuSnCl₃ | Ring-opening of epichlorohydrin with alcohols | thieme-connect.com |
| SnCl₄ | General alcohol/epichlorohydrin reactions | google.com |
| BF₃ | Alcoholysis of glycidyl moieties | acs.org |
| Various (Sn, Ti, Fe salts) | Ring-opening etherification of epichlorohydrin | google.com |
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for mediating glycidyl ether reactions. researchgate.net These catalysts offer advantages in terms of reduced toxicity and environmental impact.
Two-Component Organocatalysts: Systems combining a Lewis base and a hydrogen-bond donor or other activators have shown high efficiency. For example, a two-component organocatalyst has been used for the selective ring-opening polymerization of silyl (B83357) glycidyl ethers, demonstrating strict epoxy-selectivity while preserving sensitive functional groups. nih.govbohrium.comacs.org
Phase-Transfer Catalysts (PTC): In solvent-free synthesis methods, phase-transfer catalysts like tetrabutylammonium (B224687) bromide are crucial. vulcanchem.com They facilitate the reaction between a deprotonated alcohol (in the solid or organic phase) and epichlorohydrin (in the liquid phase) by transferring the anionic nucleophile across the phase boundary. d-nb.info
Hydrogen-Bonding Catalysts: Catalysts that operate through hydrogen bonding, such as 1,8-biphenylenediol, can activate the epoxide ring for nucleophilic attack by amines. acs.org
Base Catalysts: Simple bases like tetra-n-butylammonium acetate (B1210297) and phosphazene bases have been used to initiate the controlled ring-opening polymerization of glycidyl ethers. researchgate.netresearchgate.net
These diverse catalytic systems provide a broad toolkit for chemists to precisely control the reactions of this compound, enabling the synthesis of a wide array of functional molecules and polymers.
Polymerization Science of Propyl Glycidyl Ether
Homopolymerization of Propyl Glycidyl (B131873) Ether
The creation of homopolymers from propyl glycidyl ether exclusively results in poly(this compound). The methodologies employed for this synthesis are pivotal in defining the polymer's final characteristics, including its molecular weight and structural arrangement.
Anionic ring-opening polymerization (AROP) is a primary and extensively utilized method for synthesizing poly(this compound). researchgate.netd-nb.info The process is typically initiated by a nucleophile, such as an alkali metal alkoxide or hydroxide (B78521).
The mechanism proceeds in two main stages:
Initiation: The initiator (e.g., a potassium alkoxide, R-O⁻K⁺) attacks one of the carbon atoms of the epoxide ring of the this compound monomer. This results in the opening of the strained three-membered ring and the formation of a new, propagating alkoxide species.
Propagation: The newly formed alkoxide end of the growing polymer chain then nucleophilically attacks another monomer molecule. This sequential addition of monomers leads to the elongation of the polyether chain. The propagation continues until all the monomer is consumed or the reaction is intentionally terminated.
A significant advantage of the AROP of glycidyl ethers, including this compound, is the reduced propensity for chain-transfer reactions compared to other substituted epoxides like propylene (B89431) oxide. d-nb.info This is attributed to the electronic (+M) effect of the ether oxygen atom in the side chain, which decreases the acidity of the protons on the carbon atom adjacent to the epoxide ring. d-nb.info However, to further minimize side reactions such as proton abstraction, specific conditions are favored, such as the use of a weakly binding counterion like cesium (Cs⁺) in a polar, aprotic solvent at ambient temperatures. nih.govmpg.de
Achieving precise control over the molecular weight and obtaining polymers with a narrow molecular weight distribution (low dispersity, Đ) are crucial for tailoring the material's properties. Several controlled polymerization techniques are employed for glycidyl ethers. acs.orgresearchgate.netnih.gov
The molecular weight of the resulting polymer is primarily determined by the molar ratio of the monomer to the initiator. rsc.org A higher ratio leads to a higher molecular weight. These controlled polymerization methods are characterized by their "living" nature, where chain termination and transfer reactions are largely suppressed. This allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity values, often below 1.2. rsc.org
| Polymerization Technique | Initiator/Catalyst System | Key Advantages | Typical Dispersity (Đ) |
| Conventional Anionic Ring-Opening Polymerization (AROP) | Alkali metal alkoxides (e.g., KOR, CsOR) | Simple, well-established, suitable for biomedical-grade polymers. nih.gov | Generally low (<1.1) rsc.org |
| Monomer-Activated AROP (MAROP) | Onium salt (e.g., NOct₄Br) / Lewis acid (e.g., i-Bu₃Al) researchgate.netrsc.orgresearchgate.net | Fast polymerization rates, allows for high molecular weights. rsc.orgresearchgate.net | Generally <1.2 rsc.org |
| AROP with Phosphazene Bases | Organic super-bases (e.g., t-Bu-P₄) | High reaction rates, effective at low catalyst concentrations. csic.esresearchgate.net | Low dispersity |
Another synthetic route to obtain poly(n-propyl glycidyl ether) involves the hydrogenation of poly(allyl glycidyl ether), which provides an alternative method for creating a well-defined polymer structure. google.com
The conditions under which polymerization is conducted have a profound impact on the resulting polymer's microstructure, particularly its tacticity. acs.orgnih.gov Tacticity refers to the stereochemical arrangement of the side chains along the polymer backbone.
Monomer Chirality: The use of a racemic mixture of this compound (containing both (R)- and (S)-enantiomers) typically results in an atactic polymer, where the propyl ether side chains are randomly oriented along the polymer backbone. acs.orgnih.gov Conversely, polymerizing an enantiomerically pure monomer (either (R)- or (S)-PGE) leads to the formation of an isotactic polymer, with all side chains oriented in the same direction. acs.orgnih.gov
Temperature and Solvent: Polymerization temperature and the choice of solvent are critical for controlling side reactions. nih.gov Performing AROP at room temperature in a polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) helps to suppress proton abstraction from the monomer, leading to a more regular polymer structure. nih.govmpg.de
Controlled Polymerization Techniques and Molecular Weight Control
Copolymerization of this compound
Copolymerization, the process of polymerizing two or more different monomers together, is a versatile strategy to create materials with properties that are intermediate or distinct from their respective homopolymers. This compound can be copolymerized with other monomers, particularly other glycidyl ethers or ethylene (B1197577) oxide, to fine-tune characteristics such as hydrophobicity and thermal behavior. acs.orgnih.gov
In statistical copolymerization, the different monomer units are incorporated into the polymer chain in a random or near-random sequence. The resulting microstructure depends on the relative reactivities of the comonomers, which are described by their reactivity ratios (r₁ and r₂).
When alkyl glycidyl ethers are copolymerized with ethylene oxide (EO), the resulting structure typically features randomly distributed alkyl chains along the polyether backbone. d-nb.info This is in contrast to the copolymerization of EO with alkyl epoxides (like propylene oxide), which often results in a gradient structure due to significant differences in reactivity ratios. d-nb.info
While specific reactivity ratios for this compound with other glycidyl ethers are not widely reported, data from similar systems provide insight into the expected behavior. For example, the monomer-activated AROP of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) shows reactivity ratios close to one, indicating the formation of a truly random copolymer. researchgate.net In conventional AROP, the reactivities can differ more significantly, leading to a less random, or slightly gradient, microstructure. nih.govmpg.de
| Comonomer 1 (M₁) | Comonomer 2 (M₂) | Polymerization Method | r₁ (M₁) | r₂ (M₂) | Resulting Microstructure |
| Ethoxy ethyl glycidyl ether (EEGE) | Ethyl glycidyl ether (EGE) | AROP | 1.787 nih.govmpg.de | 0.560 nih.govmpg.de | Slightly gradient |
| Glycidyl methyl ether (GME) | Ethyl glycidyl ether (EGE) | MAROP | 0.98 researchgate.net | 0.95 researchgate.net | Random |
| Allyl glycidyl ether (AGE) | Ethylene oxide (EO) | AROP | 1.31 nih.govnih.gov | 0.54 nih.govnih.gov | Slightly gradient |
Block copolymers are macromolecules composed of two or more distinct, covalently linked homopolymer blocks. This compound can be incorporated as a hydrophobic block in various copolymer architectures, most notably ABA triblock copolymers. acs.orgnih.gov
A common strategy involves using a pre-existing hydrophilic polymer, such as poly(ethylene glycol) (PEO) or poly(propylene oxide) (PPO), as a macroinitiator for the sequential anionic polymerization of this compound. researchgate.netacs.org For an ABA architecture, a difunctional PEO macroinitiator is used, where polymerization of PGE initiates from both ends of the PEO chain. This results in a central hydrophilic PEO block flanked by two hydrophobic poly(this compound) blocks.
Graft Copolymer Synthesis and Characterization
Graft copolymers incorporating this compound (PGE) are synthesized to combine the properties of the poly(this compound) (PPGE) grafts with those of a different polymer backbone. This can impart new functionalities, such as altered solubility, thermal properties, or amphiphilicity. The synthesis of these copolymers generally follows two main strategies: "grafting-from" and "grafting-to".
The "grafting-from" approach involves the polymerization of this compound from active sites that have been introduced onto a pre-existing polymer backbone. This method is effective for achieving high graft densities. For instance, a polymer backbone can be chemically modified to create initiation sites for the ring-opening polymerization (ROP) of PGE.
The "grafting-to" method involves the attachment of pre-synthesized PPGE chains with reactive end-groups onto a polymer backbone containing complementary functional groups. While potentially leading to lower grafting densities due to steric hindrance, this method allows for better characterization of the grafted chains before attachment. A common approach involves reacting hydroxyl-terminated PPGE with a backbone containing reactive groups like isocyanates or acid chlorides.
A notable example of graft copolymer synthesis involves the grafting of glycidyl ethers onto natural polymers. For instance, isothis compound has been successfully grafted onto guar (B607891) gum via an etherification reaction to create a thermo-responsive polymer. ncsu.edu This principle can be extended to this compound, grafting it onto backbones like hydroxypropyl cellulose (B213188) or chitosan (B1678972) to create novel biomaterials. researchgate.netncsu.edu
Characterization of the resulting graft copolymers is crucial to confirm the structure and determine properties such as graft length and density. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the covalent linkage between the backbone and the PPGE grafts and to determine the degree of substitution. tandfonline.com
Gel Permeation Chromatography (GPC): GPC is employed to analyze the molecular weight and molecular weight distribution of the graft copolymer, often showing an increase in molecular weight compared to the original backbone polymer. tandfonline.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of both the backbone and the grafted PPGE chains, providing evidence of successful grafting. researchgate.net
Table 1: Synthesis and Characterization of a Representative Graft Copolymer: Poly(ethylene glycol)-graft-poly(this compound) (PEG-g-PPGE)
| Parameter | Description |
|---|---|
| Synthesis Method | Anionic ring-opening polymerization ("grafting-from") of this compound from hydroxyl groups on a poly(ethylene glycol) (PEG) macroinitiator. The hydroxyl groups are first converted to alkoxides using a strong base. |
| Reactants | - Poly(ethylene glycol) (PEG) macroinitiator
|
| Characterization Techniques | - ¹H NMR to confirm the presence of both PEG and PPGE repeating units.
|
| Illustrative Results | GPC analysis shows a shift to higher molecular weight after grafting, confirming the addition of PPGE chains. The PDI remains narrow, indicating a controlled polymerization process. ¹H NMR spectra would show characteristic signals for the ethylene oxide protons of PEG and the propyl and glycidyl protons of PPGE. |
Advanced Polyether Architectures Incorporating this compound
Beyond linear and graft copolymers, this compound can be used to construct more complex and highly branched polymer architectures. These structures, such as star-shaped polymers and polymer brushes, offer unique properties due to their high segment density and defined three-dimensional shapes.
Star-shaped polyethers consist of multiple linear polymer arms radiating from a central core. The synthesis of star-shaped poly(this compound) typically employs the "core-first" method. In this approach, a multifunctional initiator, or core molecule, with a known number of initiating sites is used to simultaneously initiate the ring-opening polymerization of this compound. This results in a star polymer where the number of arms corresponds to the functionality of the initiator. mdpi.com For example, multifunctional alcohols like 1,1,1-tris(hydroxymethyl)propane can be used as initiators for anionic ROP to produce three-armed stars. nih.gov
Living or controlled polymerization techniques, such as anionic ring-opening polymerization, are essential for synthesizing well-defined star polymers with controlled arm lengths and low polydispersity. vot.pl The properties of these star polymers, including their viscosity and thermal characteristics, are highly dependent on the number and length of their arms. acs.org
Branched and hyperbranched polyethers represent another class of advanced architectures. These can be prepared through the cationic ring-opening polymerization of glycidyl ether monomers. google.com Hyperbranched structures can also be achieved by copolymerizing a standard monomer like this compound with a monomer that contains an additional functional group capable of branching.
Table 2: Synthesis of a Four-Armed Star-Shaped Poly(this compound)
| Parameter | Description |
|---|---|
| Synthesis Strategy | "Core-first" approach using anionic ring-opening polymerization (ROP). |
| Core Initiator | Pentaerythritol, a tetra-functional alcohol. Its hydroxyl groups are deprotonated with a strong base (e.g., potassium hydride) to form a tetra-alkoxide initiator. |
| Monomer | This compound (PGE). |
| Polymerization Conditions | The polymerization is carried out in an inert atmosphere, typically in a solvent like THF, by adding the PGE monomer to the initiator solution. The living nature of anionic ROP allows for the controlled growth of four polymer arms from the central core. mdpi.comvot.pl |
| Characterization | - GPC analysis to determine the molecular weight and confirm a narrow molecular weight distribution (PDI < 1.2).
|
Poly(glycidyl ether) brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density that the chains are forced to stretch away from the surface. These surface-grafted layers can dramatically alter the properties of the underlying substrate, such as its wettability, biocompatibility, and adhesion.
Two primary methodologies are used to create poly(this compound) brushes:
"Grafting-from" (Surface-Initiated Polymerization): This is a powerful technique for creating dense polymer brushes. A substrate is first functionalized with a layer of initiator molecules. The surface is then exposed to a solution of this compound monomer, and polymerization is initiated from the surface-bound initiators. acs.org Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common and robust method used for this purpose, although it is more typically applied to methacrylate-based monomers. nih.gov For glycidyl ethers, surface-initiated anionic ROP is a suitable alternative.
"Grafting-to": In this approach, end-functionalized poly(this compound) chains are first synthesized in solution and then reacted with a surface that has complementary functional groups. mdpi.com For example, PPGE chains with a terminal anchor group (like a silane (B1218182) or thiol) can be grafted onto silicon wafers or gold surfaces, respectively. While simpler in terms of polymer synthesis, the grafting density is often limited by the steric hindrance of the polymer chains trying to reach the surface. acs.org
The choice of method depends on the desired brush thickness and grafting density. The "grafting-from" approach generally yields thicker and denser brushes. mdpi.comresearchgate.net
Table 3: Comparison of "Grafting-From" and "Grafting-To" Methodologies for Poly(this compound) Brushes
| Feature | "Grafting-From" | "Grafting-To" |
|---|---|---|
| Principle | Polymer chains are grown from initiator sites immobilized on the substrate surface. acs.org | Pre-synthesized polymer chains with reactive end-groups are attached to the substrate. mdpi.com |
| Typical Method for PPGE | Surface-initiated anionic ring-opening polymerization (SI-AROP). | Coupling of end-functionalized PPGE (e.g., with a silane group) to a reactive surface (e.g., silicon oxide). |
| Grafting Density | High, as small monomer molecules can easily diffuse to the active sites. | Lower, limited by steric hindrance of the polymer coils preventing further chain attachment. acs.org |
| Polymer Characterization | Characterization of the grafted polymer is challenging and often indirect. | The polymer can be fully characterized (Mn, PDI) before grafting. mdpi.com |
| Control over Film Thickness | Good control by adjusting polymerization time and conditions. Can produce very thick films. | Thickness is determined by the molecular weight of the pre-synthesized polymer. |
Advanced Materials Applications Derived from Propyl Glycidyl Ether
Polymeric Materials Development
The versatility of propyl glycidyl (B131873) ether has led to its use in several key areas of polymeric material development, from enhancing the properties of existing resins to enabling the creation of novel polymer structures.
Reactive Diluents in Epoxy Resin Formulations
Propyl glycidyl ether is commonly employed as a reactive diluent in epoxy resin systems. lookchem.com The primary function of a diluent in these formulations is to lower the viscosity of the base resin, which facilitates easier processing, improves filler loading capacity, and enhances application properties such as brushing and spraying. specialchem.com
Unlike non-reactive diluents, which simply reduce viscosity without becoming part of the polymer backbone, PGE's glycidyl ether group allows it to react with the curing agent. specialchem.com This covalent integration into the epoxy network helps to mitigate the reduction in thermal and chemical resistance that can occur with the use of non-reactive diluents. specialchem.com The incorporation of monofunctional reactive diluents like PGE can, however, reduce the crosslink density of the final cured product. specialchem.com This effect necessitates careful consideration of the amount of diluent used to avoid compromising the desired mechanical properties of the adhesive or composite material. specialchem.com
The impact of various reactive diluents on the viscosity of a standard DGEBA liquid epoxy resin is a critical factor in formulation design. The following table illustrates the typical effect of different diluents on resin viscosity.
| Reactive Diluent | Typical Viscosity Reduction |
| Butyl Glycidyl Ether | High |
| This compound | Moderate to High |
| C12-C14 Alkyl Glycidyl Ether | Moderate |
| Butanediol Diglycidyl Ether | Moderate |
This table provides a qualitative comparison of the viscosity-reducing effects of different reactive diluents.
Crosslinking Agents in Polymer Systems
The epoxide group in this compound is a highly reactive functional group that can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and isocyanates. cranfield.ac.uk This reactivity makes PGE a valuable crosslinking agent in the synthesis of network polymers. lookchem.comcranfield.ac.uk Crosslinking is the process of forming covalent bonds between polymer chains, which transforms a collection of individual chains into a three-dimensional network. This process is fundamental to the creation of thermosetting plastics and other high-performance materials.
In polymer systems, PGE can be used to introduce crosslinks that improve the material's structural integrity, thermal stability, and chemical resistance. lookchem.com For instance, isocyanates have been investigated as crosslinking agents for epoxide resins, where monofunctional compounds like phenyl glycidyl ether (a structural relative of PGE) and phenyl isocyanate were used as models to understand the fundamental chemistry of the crosslinking process. cranfield.ac.uk The reaction between the glycidyl ether and the isocyanate forms the basis for creating a crosslinked polymer network. cranfield.ac.uk
Modifiers for Biopolymers and Polysaccharide-Based Thermoplastics
The modification of biopolymers and polysaccharide-based thermoplastics is a growing field aimed at improving the properties of these renewable materials for broader applications. rsc.orgmdpi.com this compound can be used as a chemical modifier to enhance the processability, flexibility, and moisture resistance of biopolymers. rsc.org
Biopolymers, such as those derived from proteins or starch, often suffer from brittleness and hydrophilicity, which limit their use. rsc.orgresearchgate.net Chemical modification with agents like PGE can introduce new functional groups and alter the polymer architecture. For example, the reaction of the glycidyl ether group with hydroxyl or amine groups present in polysaccharides and proteins can lead to ether linkages, effectively grafting the propyl group onto the biopolymer backbone. researchgate.net This modification can disrupt the extensive hydrogen bonding within the biopolymer, leading to a lower glass transition temperature and increased flexibility. rsc.org
Research has shown that modifying starch with allyl glycidyl ether, a related compound, can improve its properties for use in composites. researchgate.net Similarly, the chemical modification of wheat protein-based biopolymers with poly(ethylene oxide) diglycidyl ether resulted in a more flexible network structure with improved mechanical performance. rsc.org These examples highlight the potential of glycidyl ethers, including PGE, to act as effective modifiers for bio-based plastics.
Development of Superabsorbent Polymers and Hydrogels
Superabsorbent polymers (SAPs) and hydrogels are crosslinked polymer networks capable of absorbing and retaining large amounts of water or aqueous solutions. researchgate.net These materials find applications in various fields, including hygiene products, agriculture, and biomedicine. researchgate.netnih.gov The synthesis of SAPs and hydrogels often involves the use of crosslinking agents to create the three-dimensional network structure. mdpi.com
This compound can function as a crosslinking agent in the preparation of hydrogels. nih.gov Its bifunctional nature (in the context of its reactive epoxide group) allows it to connect polymer chains. For instance, in polysaccharide-based hydrogels, the glycidyl ether can react with the hydroxyl groups of the polysaccharide chains, forming stable ether bonds and creating a crosslinked network. nih.gov The degree of crosslinking can be controlled by adjusting the amount of PGE used, which in turn influences the swelling capacity and mechanical properties of the resulting hydrogel.
The development of novel SAPs has explored the use of various crosslinkers. For example, a superabsorbent polymer was prepared by graft copolymerization of various monomers onto wheat straw, demonstrating the versatility of starting materials in SAP synthesis. researchgate.net In the context of hydrogel development, various bifunctional or polyfunctional molecules, including glycidyl ethers, are used to crosslink polymers like chitosan (B1678972). nih.gov
Functional Materials and Composites
Beyond its role in bulk polymer synthesis and modification, this compound is also instrumental in the development of functional materials and composites with specific properties tailored for advanced applications.
Polymer Electrolytes for Energy Storage Systems
Solid polymer electrolytes (SPEs) are a critical component in the development of safer, high-energy-density lithium-ion batteries. google.com They offer an alternative to traditional liquid electrolytes, which are often volatile and flammable. researchgate.net Poly(glycidyl ether) (PGE)-based polymers have emerged as promising materials for SPEs due to their amorphous nature at room temperature, which facilitates ion mobility. google.com
Research has demonstrated that polymer electrolytes based on poly(allyl glycidyl ether), a close structural analog of this compound, exhibit good ionic conductivities at ambient temperatures, overcoming a major limitation of the widely studied poly(ethylene oxide) (PEO), which tends to crystallize below 65°C, leading to a sharp drop in conductivity. google.com The flexibility of the polyether backbone and the presence of ether oxygens in PGE-based polymers are thought to facilitate the dissolution and transport of lithium salts. google.comresearchgate.net
Recent studies have focused on creating novel PGE-based polymer architectures to further enhance ionic conductivity. For example, poly(allyl glycidyl ether) has been chemically post-functionalized to introduce thioether and sulfone groups, and the resulting polymers have been used to formulate electrolytes with both lithium and magnesium salts. researchgate.net These modifications aim to tune the complexation properties of the polymer and improve ion transport. researchgate.net The results have shown that these modified PGE-based electrolytes can achieve ionic conductivities comparable to PEO at higher temperatures and even outperform PEO with certain salts. researchgate.net
| Polymer Electrolyte System | Ionic Conductivity at 90°C (S cm⁻¹) |
| PAGE-LiTFSI | 5.1 x 10⁻⁴ |
| PEthioPGE-LiTFSI | 5.1 x 10⁻⁴ |
| PAGE-Mg(TFSI)₂ | 4.1 x 10⁻⁴ |
This table presents selected ionic conductivity data for different poly(glycidyl ether)-based electrolytes, highlighting the impact of polymer structure and salt type on performance. Data sourced from a 2020 study on PAGE-based electrolytes. researchgate.net
Modification of Surfaces and Coatings
The polymerization of short-chain alkyl glycidyl ethers (SCAGEs) is a key method for creating advanced polyether-based materials. acs.orgnih.govresearchgate.net These polymers are noted for their potential in biomedical applications and as "smart" materials. acs.orgnih.gov The resulting poly(glycidyl ether)s can have their hydrophilicity finely tuned. acs.orgnih.govresearchgate.net For instance, homopolymers of methyl glycidyl ether and ethyl glycidyl ether are water-soluble at room temperature, whereas poly(n-propyl glycidyl ether) is hydrophobic. acs.orgnih.govresearchgate.net This tunable property is critical for developing specialized surface coatings. acs.orgnih.gov
These polymer architectures, which can range from statistical copolymers to di- and triblock structures, have been used in polymeric surface coatings designed for applications like cell sheet engineering. acs.orgnih.govresearchgate.net For example, thermoresponsive poly(glycidyl ether) coatings on polystyrene substrates can be used to fabricate human dermal fibroblast sheets. researchgate.net These "smart" surfaces can switch properties, such as controlling cell adhesion and detachment based on temperature changes. researchgate.net The versatility of glycidyl ethers extends to creating multifunctional coatings, such as those with antibacterial properties, by co-depositing them with other polymers like polylysine. rsc.org
Composites with Modified Natural Materials
This compound derivatives are instrumental in enhancing the compatibility between natural, hydrophilic fibers and hydrophobic polymer matrices in composite materials. Natural plant fibers are a renewable and low-cost reinforcement material, but their inherent hydrophilicity often leads to poor adhesion and dispersion within hydrophobic polymers like epoxy resins or polyolefins. mdpi.comnih.gov Chemical modification of the fiber surface is crucial to overcome this challenge. nih.gov
A derivative, 3-glycidyl ether oxypropyl trimethoxysilane (B1233946), has been successfully used to modify corn straw (CS) for reinforcement in epoxy resin (EP) composites. mdpi.com The silane (B1218182) coupling agent forms a covalent bond with the cellulose (B213188) in the corn straw, improving the interfacial compatibility between the fiber and the epoxy matrix. mdpi.com This modification leads to significant improvements in the mechanical properties of the resulting composite material. mdpi.com Research has shown that as the content of modified corn straw increases, the mechanical properties of the epoxy composites generally improve, with optimal performance achieved at a specific filler concentration. mdpi.com For instance, at a 15 wt% content of the modified corn straw, the impact strength of the composite was 1.43 times that of the pure epoxy resin. mdpi.com
Similarly, allyl glycidyl ether has been used to functionalize polyethylene, which is then compounded with cellulose. researchgate.net This functionalization improves the interfacial adhesion between the polymer and the cellulose fibers, resulting in composites with superior tensile properties compared to those with unmodified polyethylene, particularly at higher filler contents. researchgate.net
| Property | Pure Epoxy (EP) | EP + 15 wt% Modified Corn Straw | Improvement |
| Impact Strength (kJ/m²) | 2.31 | 3.31 | +43.3% |
| Tensile Strength (MPa) | - | 21.25 | - |
| Flexural Modulus (MPa) | - | 63.7 | - |
| Data derived from a study on modified corn straw in epoxy composites. mdpi.com |
Role as Chemical Intermediates and Linkers
The strained epoxide ring in this compound makes it a highly reactive and versatile chemical intermediate. vulcanchem.comsacheminc.com This reactivity allows it to be a fundamental building block in the synthesis of a wide array of more complex molecules and polymers. vulcanchem.comsacheminc.com
Synthesis of Specialized Chemical Compounds
This compound serves as a key starting material or intermediate in multi-step syntheses. Its epoxide ring readily undergoes ring-opening reactions with various nucleophiles, enabling the attachment of the propyl-glyceryl group to other molecules. vulcanchem.com This strategy is employed in the synthesis of specialized cyclodextrin (B1172386) derivatives. Specifically, this compound is reacted with β-cyclodextrin to produce monosubstituted 3-alkyloxy-2-hydroxypropyl-β-cyclodextrins, which are complex molecules with tailored properties. sioc-journal.cn
The versatility of glycidyl ethers as intermediates is also highlighted in their use for producing surfactants and other functional polymers. chalmers.se For example, allyl glycidyl ether, a related compound, is a precursor in the synthesis of novel epoxy-functionalized polyhedral oligomeric silsesquioxanes (POSS), creating advanced inorganic/organic hybrid materials. cnrs.fr Furthermore, derivatives like γ-glycidyl ether oxypropyl triethoxysilane (B36694) are used to create novel coupling compounds by reacting them with natural molecules like tannic acid. google.com
Utility in Silane Industry Applications
A prominent application of this compound's reactivity is in the production of epoxy-functional silane coupling agents. The most common of these is γ-Glycidoxypropyltrimethoxysilane (GPTMS), also known by trade names such as Silquest A-187 and KH-560. made-in-china.comecopowerchem.com This bifunctional molecule contains a glycidyl ether group at one end and hydrolyzable methoxysilyl groups at the other. ecopowerchem.com
This dual reactivity allows it to act as a molecular bridge between inorganic materials (like glass, metals, and fillers) and organic polymers (such as epoxy, urethane, and acrylic resins). made-in-china.comecopowerchem.com The silane end reacts with the surface of inorganic substrates, while the epoxy group reacts with the polymer matrix. This coupling action significantly improves the adhesion, mechanical strength, and moisture resistance of composite materials, coatings, and adhesives. made-in-china.comjhsi.biz
GPTMS is widely used as a surface treatment agent for inorganic fillers such as silica (B1680970), talc, and aluminum powder to improve their dispersion in and bonding to the polymer matrix. made-in-china.comjhsi.biz In coatings and sealants, it functions as an adhesion promoter, enhancing the bond to glass and metal substrates. made-in-china.com
| Application Area | Function of γ-Glycidoxypropyltrimethoxysilane | Resulting Improvement |
| Fiberglass/Composites | Surface treatment for glass fibers | Improved mechanical strength, high strength retention in wet conditions. made-in-china.com |
| Filled Resins (Epoxy, etc.) | Coupling agent for inorganic fillers (silica, talc) | Enhanced filler dispersion, improved mechanical and electrical properties. made-in-china.comjhsi.biz |
| Adhesives & Sealants | Adhesion promoter | Improved bonding of epoxy, acrylic, and polyurethane adhesives to glass and metal. made-in-china.com |
| Coatings | Additive / Primer | Significantly improved adhesion of paint films to hydroxyl-containing substrates. made-in-china.com |
Analytical Techniques for Characterization of Propyl Glycidyl Ether and Its Derivatives
Spectroscopic Characterization
Spectroscopic methods are fundamental in identifying and characterizing propyl glycidyl (B131873) ether and its related compounds by examining the interaction of electromagnetic radiation with the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of propyl glycidyl ether and its derivatives. researchgate.netsioc-journal.cn It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy is used to identify the types and number of protons in a molecule. In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the propyl group and the epoxy ring are observed. Hydrogens on carbons adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range. libretexts.org Protons of the epoxide ring show resonances at slightly higher fields, generally between 2.5 and 3.5 δ. libretexts.org For instance, in derivatives of glycidyl ethers, the protons of the epoxide group can be observed between 2.5 and 3.1 ppm. chalmers.se
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of an ether generally absorb in the 50 to 80 δ range in a ¹³C NMR spectrum. libretexts.org For this compound, distinct peaks for the propyl chain carbons and the epoxide ring carbons would be expected. nih.gov In the case of methyl propyl ether, a related compound, the carbons next to the oxygen atom absorb at 58.5 and 74.8 δ. libretexts.org
Table 1: Representative NMR Data for Glycidyl Ether Derivatives
| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Features |
| Alkyl Glycidyl Ether | 0.9 (t, CH₃), 1.6 (m, CH₂), 3.4-3.7 (m, OCH₂), 2.6-3.1 (m, epoxide) | 10-11 (CH₃), 22-23 (CH₂), 70-75 (OCH₂), 44-46 (epoxide CH₂), 50-52 (epoxide CH) | Signals for the alkyl chain and the characteristic epoxide protons and carbons. |
| Glycidyl Ether Polymers | Broad signals in similar regions to the monomer | Broad signals reflecting the polymeric structure | Broadening of peaks due to the polymeric nature. researchgate.net |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the ether linkage and the epoxide ring. sioc-journal.cndphen1.com
The C-O-C stretching vibration of the ether group typically appears in the region of 1050-1150 cm⁻¹. libretexts.org The epoxide group has several characteristic vibrations, including an asymmetrical ring stretching (at approximately 1250 cm⁻¹), symmetrical ring stretching (at approximately 910-950 cm⁻¹), and a C-H stretching of the terminal epoxide group at around 3050 cm⁻¹. core.ac.uk The presence of these bands in an IR spectrum provides strong evidence for the glycidyl ether structure. nih.govresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-O (ether) | Stretching | 1050-1150 libretexts.org |
| Epoxide Ring | Asymmetrical Stretching | ~1250 core.ac.uk |
| Epoxide Ring | Symmetrical Stretching | 910-950 |
| Epoxide C-H | Stretching | ~3050 core.ac.uk |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. sioc-journal.cn
Mass Spectrometry (MS) of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of fragments, such as the propyl group or parts of the glycidyl moiety, which aids in structure confirmation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chalmers.senih.gov This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. chalmers.senih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for comparison. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of less volatile or thermally labile derivatives of this compound. doi.orgnih.gov In LC-MS/MS, the compound is first separated by liquid chromatography and then subjected to two stages of mass analysis. This technique is particularly useful for quantifying low levels of these compounds in complex matrices and for identifying unknown derivatives and metabolites. doi.orgnih.govdphen1.comresearchgate.net For example, LC-MS/MS methods have been developed for the analysis of bisphenol A diglycidyl ether (BADGE) and its derivatives in various samples. nih.govdphen1.com
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key Fragments (m/z) | Application |
| GC-MS | Electron Ionization (EI) | 116 (M+), 73, 57, 43, 29 | Identification and purity assessment of volatile compounds. nih.gov |
| LC-MS/MS | Electrospray (ESI), APCI | [M+H]+, [M+NH₄]+, specific product ions | Analysis of less volatile derivatives and metabolites in complex mixtures. doi.orgnih.gov |
Infrared (IR) Spectroscopy
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and other complex samples.
Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds. rsc.org this compound, being a volatile liquid, is well-suited for GC analysis. A sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification.
A Flame Ionization Detector (FID) is commonly used in conjunction with GC for the quantitative analysis of organic compounds. chalmers.se GC-FID provides a signal that is proportional to the mass of carbon atoms entering the detector, allowing for accurate quantification of this compound. This method is valuable for monitoring the progress of reactions involving this compound and for quality control purposes. google.com
Table 4: Typical GC Conditions for this compound Analysis
| Parameter | Condition |
| Column | HP-1 (100% dimethylpolysiloxane) or similar non-polar column chalmers.se |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, ramped to 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and for the preliminary separation of compounds. sioc-journal.cn In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation.
For this compound and its derivatives, TLC can be used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. researchgate.net The separated spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value that can be used for identification under specific conditions. researchgate.netsioc-journal.cn
Table 5: Typical TLC System for Glycidyl Ether Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane/Ethyl Acetate (B1210297) (varying ratios) |
| Visualization | UV light (254 nm) or staining with potassium permanganate (B83412) solution |
Gas Chromatography (GC, GC-FID)
Thermal Analysis and Rheological Characterization
The thermal and rheological properties of this compound (PGE) and its derivatives are critical for understanding their behavior in various applications, particularly in polymer systems. These techniques provide insights into phase transitions, thermal stability, and viscoelastic properties.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. cuni.cznih.gov For polymers derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. cuni.cz This parameter is crucial as it defines the operational temperature range of the material.
Research on poly(glycidyl ether)-based polymers demonstrates the utility of DSC in characterizing these materials. For instance, derivatives of poly(allyl glycidyl ether) (PAGE), which are structurally related to PGE polymers, have been analyzed to understand the effect of side-chain modifications on thermal properties. rsc.org The hydrogenation of PAGE to form poly(n-propyl glycidyl ether) has been verified, and its Tg was measured by DSC. google.com
In a study involving PAGE derivatives, DSC was used to determine the glass transition temperatures of pristine PAGE, poly(2-(ethylthio) this compound) (PEthioPGE), and poly(2-(ethyl sulfone) this compound) (PEsulfoPGE). The analysis, conducted with heating and cooling cycles between -80 °C and 100 °C, revealed that all synthesized polymers were amorphous, with Tg values well below room temperature. rsc.org The modification of the side chain significantly impacted the Tg; increasing the polarity and the oxidation state of the sulfur atom resulted in reduced segmental mobility and a corresponding increase in Tg from -78 °C for PAGE to -37 °C for PEsulfoPGE. rsc.org The addition of lithium bis(trifluoromethyl sulfonimide) (LiTFSI) salt to PAGE for electrolyte applications also leads to a nearly linear increase in Tg with salt concentration, indicating that lithium ions coordinate to oxygen atoms in the polymer backbone, which restricts segmental motion. google.com
DSC has also been employed to characterize more complex derivatives like poly(2,2-dinitrothis compound), where it was used to determine the glass transition temperature and the onset of thermal decomposition. google.com
Table 1: Glass Transition Temperatures (Tg) of this compound Derivatives Measured by DSC
| Polymer/Derivative | Glass Transition Temperature (Tg) | Reference |
| Poly(allyl glycidyl ether) (PAGE) | -78 °C | rsc.org |
| Poly(2-(ethylthio) this compound) (PEthioPGE) | -62 °C | rsc.org |
| Poly(2-(ethyl sulfone) this compound) (PEsulfoPGE) | -37 °C | rsc.org |
| Poly(2,2-dinitrothis compound) (MW 2700) | -38 °C | google.com |
| PAGE with LiTFSI salt ([O]/[Li]=10) | -49 °C | google.com |
| Epoxy composite with 5 wt% KHCS | 177.3 °C | mdpi.com |
| Epoxy composite with 10 wt% KHCS | 175.8 °C | mdpi.com |
| Epoxy composite with 15 wt% KHCS | 173.4 °C | mdpi.com |
| Epoxy composite with 20 wt% KHCS | 178.4 °C | mdpi.com |
Note: KHCS refers to corn straw modified by 3-glycidyl ether oxypropyl trimethoxysilane (B1233946).
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymeric materials. It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E'). The storage modulus represents the elastic response (energy stored), while the loss modulus represents the viscous response (energy dissipated as heat). researchgate.netrsc.org
DMA is particularly useful for identifying the glass transition temperature (Tg), which is often taken from the peak of the tan δ curve. researchgate.net For composites prepared using 3-glycidyl ether oxypropyl trimethoxysilane (KH560) to modify corn straw (CS) as a filler in an epoxy resin matrix, DMA was employed to study the dynamic thermomechanical properties. mdpi.com The results showed that the storage modulus of the composites decreased with the addition of the modified corn straw (KHCS). mdpi.com This was attributed to weaker van der Waals forces in the matrix compared to the entanglement between epoxy molecules in the pure resin. mdpi.com Consequently, the glass transition temperature, determined from the tan δ peak, also decreased compared to the pure epoxy. mdpi.com
Table 2: Dynamic Mechanical Properties of Epoxy Composites with 3-Glycidyl Ether Oxypropyl Trimethoxysilane-Modified Corn Straw (KHCS)
| Sample | Glass Transition Temperature (Tg) from tan δ peak (°C) | Reference |
| Pure Epoxy (EP) | 179.4 | mdpi.com |
| MCSEC-5 (5 wt% KHCS) | 177.3 | mdpi.com |
| MCSEC-10 (10 wt% KHCS) | 175.8 | mdpi.com |
| MCSEC-15 (15 wt% KHCS) | 173.4 | mdpi.com |
| MCSEC-20 (20 wt% KHCS) | 178.4 | mdpi.com |
The analysis of interpenetrating polymer networks (IPNs) used as solid polymer electrolytes, which can be synthesized from glycidyl ether copolymers, also relies on DMA. rsc.org In these systems, DMA is used to measure storage and loss moduli over a temperature range to understand the material's mechanical stability and phase transitions. rsc.org
Microscopic and Morphological Investigations
Investigating the morphology and surface characteristics of materials derived from this compound is essential for correlating their structure with functional properties. Techniques like Scanning Electron Microscopy and Quartz Crystal Microbalance provide visual and quantitative data on material structure and surface interactions.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net In the context of this compound derivatives, SEM is frequently used to examine the fracture surfaces of composites and the structure of polymer networks.
For composites made from epoxy resin filled with corn straw modified by 3-glycidyl ether oxypropyl trimethoxysilane, SEM was used to analyze the fracture morphology. mdpi.com The micrographs revealed information about the interfacial adhesion between the filler and the epoxy matrix. At a 15 wt% filler content, the material exhibited a tough fracture surface with evidence of the modified straw being pulled out, a mechanism that consumes energy and improves the material's impact toughness. mdpi.com This observation helped explain the peak in impact strength at this specific filler concentration. mdpi.com Similarly, SEM has been used to study the cross-section morphology of epoxy resins enhanced with inorganic/organic hybrids based on silsesquioxane and n-butyl glycidyl ether. bohrium.com
SEM is also employed to investigate the microstructure of polymer-dispersed liquid crystal (PDLC) films, where various glycidyl ethers can be used in the polymer matrix formation. researchgate.netresearchgate.net The morphology, including the size and distribution of liquid crystal droplets within the polymer network, is a key determinant of the electro-optical properties of the PDLC device and is directly visualized by SEM. researchgate.net
Quartz Crystal Microbalance with Dissipation (QCM-D)
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based analytical technique that monitors changes in mass and viscoelastic properties of thin films at a solid-liquid or solid-gas interface in real-time. frontiersin.orgnih.gov The technique utilizes a piezoelectric quartz crystal sensor. Changes in the sensor's resonance frequency (Δf) relate to changes in the adsorbed mass, while changes in the energy dissipation (ΔD) provide information about the structural or viscoelastic properties of the adsorbed layer. nih.govnih.gov
While specific QCM-D studies focusing exclusively on this compound were not found in the provided search results, the technique is highly applicable to the characterization of polymers derived from it. QCM-D is widely used to study the adsorption, swelling, and conformational changes of polymer layers. researchgate.net For example, it can be used to monitor the build-up of polymer electrolyte layers derived from PGE on an electrode surface, providing insights into film formation kinetics and the viscoelastic nature of the resulting film. nih.gov
The dual-parameter measurement allows for differentiation between rigid, compact layers (low ΔD) and soft, diffuse layers (high ΔD). nih.gov This capability would be invaluable for studying the interaction of PGE-based polymer electrolytes with electrode surfaces or for analyzing the adsorption behavior of PGE-based surfactants or coatings on various substrates. researchgate.net
Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy for Polymer Electrolytes)
For applications in electrochemical devices like lithium batteries, the ion transport properties of polymer electrolytes are paramount. Electrochemical Impedance Spectroscopy (EIS) is the primary technique used for this characterization. EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. rsc.org This allows for the separation of different electrochemical processes, such as bulk electrolyte resistance, charge transfer resistance at the electrode-electrolyte interface, and diffusion limitations. uni-bayreuth.denih.gov
In the field of polymer electrolytes based on glycidyl ether backbones, EIS is crucial for determining ionic conductivity (σ). rsc.orggoogle.com Studies on derivatives of poly(allyl glycidyl ether), such as poly(2-(ethylthio) this compound) (PEthioPGE) and poly(2-(ethyl sulfone) this compound) (PEsulfoPGE), have used EIS to measure temperature-dependent ionic conductivity. rsc.orgresearchgate.net Polymer electrolyte samples were placed in custom-made conductivity cells and subjected to AC impedance measurements over a range of frequencies and temperatures. rsc.org
The research showed that these poly(glycidyl ether)-based electrolytes can achieve high ionic conductivities, comparable to those of benchmark poly(ethylene oxide) (PEO) systems, especially at elevated temperatures. For example, a PEthioPGE-LiTFSI electrolyte reached an ionic conductivity of 5.1 × 10⁻⁴ S cm⁻¹ at 90 °C. rsc.orgresearchgate.net The results also highlighted that these amorphous polymers avoid the sharp drop in conductivity seen in semi-crystalline PEO below its melting point. google.com Furthermore, these polymers showed promise for use with magnesium salts, with a PAGE-Mg(TFSI)₂ complex achieving a conductivity of 4.1 × 10⁻⁴ S cm⁻¹ at 90 °C. researchgate.net
Table 3: Ionic Conductivity of Poly(glycidyl ether)-Based Electrolytes Measured by EIS
| Polymer Electrolyte System | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |
| PAGE–LiTFSI | 90 | 5.1 x 10⁻⁴ | rsc.org |
| PEthioPGE–LiTFSI | 90 | 5.1 x 10⁻⁴ | rsc.orgresearchgate.net |
| PEthioPGE–LiCl | 90 | 1.1 x 10⁻⁵ | researchgate.net |
| PAGE–Mg(TFSI)₂ | 90 | 4.1 x 10⁻⁴ | researchgate.net |
These findings underscore the importance of EIS in evaluating and optimizing the performance of this compound derivatives for solid-state battery applications. rsc.orggoogle.com
Environmental Considerations and Chemical Fate of Glycidyl Ethers
Environmental Degradation Pathways and Transformation
The persistence of propyl glycidyl (B131873) ether in the environment is largely determined by its susceptibility to breakdown through hydrolysis and biodegradation.
The central feature of propyl glycidyl ether's reactivity is the epoxide ring. While this ring is susceptible to hydrolysis, the rate of this reaction can be slow under neutral environmental conditions. For instance, data on analogous compounds provides insight into what can be expected. For n-butyl glycidyl ether, a structurally similar compound, the estimated hydrolysis half-life at a neutral pH of 7 is approximately 60 years who.int. Another analogue, allyl glycidyl ether, demonstrates pH-dependent hydrolysis, with a half-life of 324 hours at pH 7, 243 hours at pH 4, and 171 hours at pH 9 oecd.org. This suggests that the this compound epoxide ring is stable but will hydrolyze over time, with the rate influenced by the acidity or alkalinity of the receiving water body.
Table 1: Hydrolysis Data for Glycidyl Ether Analogues
| Compound | pH | Temperature (°C) | Half-life | Source |
|---|---|---|---|---|
| n-Butyl Glycidyl Ether | 7 | 25 | ~60 years (estimated) | who.int |
| Allyl Glycidyl Ether | 7 | 25 | 324 hours | oecd.org |
| Allyl Glycidyl Ether | 4 | 25 | 243 hours | oecd.org |
The breakdown of this compound by microorganisms is a key factor in its environmental persistence. Studies on related glycidyl ethers indicate that it is not expected to be readily biodegradable. For example, allyl glycidyl ether showed only 5-9% degradation over a 28-day period in a standard test (OECD TG 301D) oecd.org. The hydrolysis product of allyl glycidyl ether, 3-allyloxy-1,2-dihydroxy propane, was also not readily biodegradable, showing 47% degradation in 28 days oecd.org. This suggests that this compound is likely to persist in the environment for a significant period before being completely broken down by microbial action.
Hydrolytic Stability of the Epoxide Ring
Environmental Transport and Distribution Dynamics
Once released into the environment, the movement and final distribution of this compound are influenced by its physical and chemical properties. Based on data from similar glycidyl ethers, it is expected to have a relatively high mobility in soil. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for n-butyl glycidyl ether is 52, indicating a low potential for adsorption to soil and sediment who.int. A low Koc value suggests that this compound is likely to remain in the water phase and could potentially leach into groundwater chemsafetypro.com.
Fugacity modeling of the related compound allyl glycidyl ether predicts that if released into water, the vast majority (99.9%) will remain in the water compartment oecd.org. If released into the air, it is expected to partition between the air (44%), water (21%), and soil (35%) oecd.org. When released to soil, it is predicted to partition primarily between the soil (66%) and water (34%) oecd.org. Due to its relatively low octanol-water partition coefficient, this compound is not expected to significantly bioaccumulate in aquatic organisms oecd.org.
Table 3: Predicted Environmental Distribution for an Analogue Compound (Allyl Glycidyl Ether)
| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment | Source |
|---|---|---|---|---|---|
| Air | 44 | 21 | 35 | Negligible | oecd.org |
| Water | - | 99.9 | - | - | oecd.org |
Regulatory Frameworks for Industrial Glycidyl Ether Management (Excluding Specific Hazard Classifications)
The industrial production and use of glycidyl ethers, including this compound, are subject to various regulatory frameworks aimed at ensuring environmental protection. In Europe, substances like this compound are listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), which signifies they are commercially available and subject to regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) lookchem.comeuropa.eu. REACH requires manufacturers and importers to gather information on the properties of their chemical substances and to register this information with the European Chemicals Agency (ECHA).
In the United States, the Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances and/or mixtures. While specific regulations for this compound are not detailed in the provided search results, as a chemical intermediate, its handling and disposal would fall under general industrial chemical management regulations that emphasize minimizing environmental release lookchem.com. These frameworks typically require facilities to have measures in place to prevent spills and to manage waste in an environmentally sound manner.
Future Research Directions and Emerging Paradigms for Propyl Glycidyl Ether
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The conventional synthesis of glycidyl (B131873) ethers, including propyl glycidyl ether, often involves hazardous reagents and produces significant waste. chalmers.se Consequently, a major research thrust is the development of greener, more efficient, and selective synthetic methodologies.
A promising approach is the use of solvent-free synthesis conditions. chalmers.se Research has demonstrated the viability of reacting an alcohol with epichlorohydrin (B41342) using a solid base and a phase-transfer catalyst, which avoids the need for organic solvents and simplifies product purification. chalmers.se This method not only reduces environmental impact but also has the potential for higher yields, with studies on similar alkyl glycidyl ethers showing yields above 75%. chalmers.se Further optimization of reaction parameters such as temperature, catalyst type, and reactant concentrations is an active area of investigation to maximize the yield of desired glycidyl ethers. chalmers.se
Another key direction is the utilization of bio-renewable feedstocks. researchgate.net Glycidyl ethers can be conveniently synthesized from bio-based alcohols and epichlorohydrin, which is itself increasingly produced from renewable glycerol. researchgate.netnih.gov This shift towards a bio-based chemical economy reduces reliance on petrochemicals. nih.gov Research is also exploring alternative catalytic systems, such as zeolites and polymer-based catalysts, to improve the sustainability of the process. researchgate.net The use of phase-transfer catalysis in the reaction of acyclic alcohols with epichlorohydrin represents a method for obtaining glycidyl ether intermediates with high efficiency. researchgate.net These sustainable routes are crucial for the large-scale production of monomers like this compound for use in conventional polymer synthesis. nih.gov
Tailoring Poly(this compound) Properties for Advanced Functional Materials
The polymerization of this compound yields poly(this compound) (PPGE), a polymer whose properties can be precisely tailored for various advanced applications. Unlike the hydrophilic homopolymers derived from methyl and ethyl glycidyl ether, poly(n-propyl glycidyl ether) is hydrophobic. researchgate.netresearchgate.netresearchgate.net This inherent hydrophobicity is a key characteristic that researchers are leveraging to create materials with specific functionalities.
A primary strategy for tailoring PPGE properties is through copolymerization. By combining this compound with other monomers, such as ethylene (B1197577) oxide or other glycidyl ethers, researchers can create copolymers with a finely tuned hydrophilic-hydrophobic balance. researchgate.netgoogle.com This modular approach allows for the rational design and control of material properties by simply altering the chemical composition of the monomer mixture. google.com For instance, incorporating PPGE segments into block copolymers can lead to materials with unique self-assembly behaviors and mechanical properties. coledeforest.com
Research findings indicate that these tailored polymers have significant potential in several areas:
Rheology Modifiers : Modified starches containing hydrophobic groups from alkyl glycidyl ethers are used to control the flow properties of personal care products. sacheminc.com
Coatings and Resins : As a reactive diluent, this compound can be used in epoxy formulations to reduce viscosity without volatile organic compounds. sacheminc.com The resulting polyether network architectures are highly homogeneous and amorphous, making them suitable for high-performance coatings. google.com
Hybrid Materials : Recent studies have shown that functional polycarbonates can be synthesized by copolymerizing allyl glycidyl ether with propylene (B89431) oxide and carbon dioxide, and then crosslinked to form organic-inorganic hybrid materials with enhanced mechanical strength and solvent resistance. bohrium.com
Polymer Electrolytes : Poly(glycidyl ether)-based materials are being explored as polymer electrolytes for lithium and magnesium batteries, with research focused on modifying the side chains to improve ionic conductivity. rsc.org
The ability to control polymer architecture, from linear copolymers to star-shaped structures, further expands the range of achievable material properties. researchgate.netresearchgate.net
Integration of this compound in Stimuli-Responsive Polymer Systems
Stimuli-responsive, or "smart," polymers that change their properties in response to external cues like temperature are of immense interest for applications ranging from drug delivery to "smart" biomedical systems. researchgate.netmdpi-res.com this compound is a valuable monomer for creating such materials due to the thermoresponsive nature of its polymer and copolymers.
Poly(alkyl glycidyl ether)s can exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised. coledeforest.com While homopolymers of n-propyl glycidyl ether are hydrophobic, copolymerizing it with more hydrophilic glycidyl ethers (like methyl or ethyl glycidyl ether) or with poly(ethylene glycol) (PEG) allows for precise tuning of the LCST over a broad temperature range. researchgate.netresearchgate.netresearchgate.net
Future research is focused on several key areas:
Tunable Hydrogels : ABA triblock copolymers, with poly(alkyl glycidyl ether) as the 'A' block and PEG as the 'B' block, can self-assemble in water to form physically crosslinked hydrogels. coledeforest.com The sol-gel transition temperature of these hydrogels can be tuned by altering the molecular weight and composition of the this compound-containing blocks. coledeforest.com For example, increasing the hydrophobic character by increasing the poly(alkyl glycidyl ether) chain length leads to a decrease in the transition temperature. coledeforest.com
Injectable Systems : The shear-thinning behavior of these hydrogels, coupled with their temperature responsiveness, makes them suitable for applications like 3D printing of complex, cell-laden structures for tissue engineering. coledeforest.com
Modified Biopolymers : Grafting isothis compound onto natural polymers like guar (B607891) gum has been shown to produce novel materials with reversible and tunable thermo-responsive properties. ncsu.edu The LCST of these modified biopolymers could be precisely adjusted by changing the degree of substitution of the glycidyl ether. ncsu.edu
This ability to integrate this compound into polymer structures provides a powerful tool for designing advanced, environmentally sensitive materials.
Computational Chemistry and Modeling Approaches for Glycidyl Ether Reactivity
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of chemical systems, including the reactivity of this compound. These approaches provide insights at the molecular level that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a prominent method used to study glycidyl ether reactions. DFT calculations can elucidate reaction mechanisms, such as the nucleophilic ring-opening of the epoxide. jsta.cl Studies have shown this reaction is regioselective, with the point of attack depending on steric factors and the reaction conditions. jsta.cl Computational models can also map the electrostatic potential of the molecule, identifying electron-rich and electron-deficient regions that govern its reactivity. jsta.cl For instance, the carbon atoms in the epoxide ring are shown to be electrophilic and susceptible to nucleophilic attack. jsta.cl
Future research in this area is expanding to more complex systems:
Polymerization Kinetics : Modeling can help predict how different monomers, like this compound and other epoxides, will be incorporated into a growing polymer chain during copolymerization, which is crucial for controlling the final polymer architecture and properties. acs.org
Mass Transfer and Reaction Kinetics : Mathematical models are being developed to describe complex processes, such as the absorption of carbon dioxide into phenyl glycidyl ether solutions. mdpi.comresearchgate.netnih.gov These models, often governed by coupled nonlinear differential equations, help in optimizing reaction conditions and reactor design. researchgate.netnih.gov
Machine Learning : Supervised machine learning algorithms, such as nonlinear autoregressive exogenous (NARX) neural networks, are being employed to analyze and predict the outcomes of chemical reactions based on large datasets, offering a powerful new way to accelerate materials discovery. nih.govresearchgate.net
These computational approaches allow for a more rational design of synthetic routes and materials, reducing the need for extensive trial-and-error experimentation.
Exploration of New Applications in Specialized Chemical and Materials Technologies
The unique reactivity of the epoxide group makes this compound a versatile chemical intermediate for a wide range of specialized applications beyond its use in basic polymers. sacheminc.com Research is actively exploring novel uses in diverse technological fields.
One major area of application is the modification of surfaces and other materials. The glycidyl ether moiety can react with functional groups like hydroxyls or amines present on the surface of various substrates. sacheminc.com
Textile Modification : Treating textiles that have surface hydroxyl groups with a functional glycidyl ether, such as allyl glycidyl ether, can permanently anchor dyes to the fabric, improving color fastness. sacheminc.com
Biopolymer Modification : Starch and cellulose (B213188) ethers can be modified with alkyl glycidyl ethers to introduce hydrophobic character, creating valuable rheology modifiers. sacheminc.com
Adhesion Promotion : As a component in adhesives and coatings, glycidyl ethers can improve adhesion to substrates like glass and metal. made-in-china.com
This compound also serves as a key building block in the synthesis of other high-value molecules.
Pharmaceutical Intermediates : Glycidyl ethers are precursors for a variety of active pharmaceutical ingredients (APIs), including beta-blockers. sacheminc.com The development of biocatalytic methods is enabling shorter and more sustainable synthetic routes to these complex molecules. acs.org
Crosslinking Agents : Diglycidyl ethers can act as crosslinkers, for example, in the production of superabsorbent polymers, where they improve absorbency under load by reducing gel-blocking. sacheminc.com
Specialty Surfactants : Glycidyl ethers are important intermediates in the production of specialized surfactants used in industrial processes like froth flotation. chalmers.se
The following table summarizes some of the emerging and specialized applications being explored for this compound and related compounds.
| Application Area | Specific Use | Function of Glycidyl Ether |
| Advanced Coatings | Epoxy Resin Formulations | Reactive diluent to reduce viscosity sacheminc.com |
| Material Modification | Textile Finishing | Covalent bonding of dyes for color fastness sacheminc.com |
| Biopolymers | Rheology Control | Modification of starch/cellulose for personal care products sacheminc.com |
| Adhesives | Adhesion Promoter | Improve bonding to glass and metal substrates made-in-china.com |
| Pharmaceuticals | API Synthesis | Chemical intermediate for drugs like β-blockers sacheminc.com |
| Specialty Polymers | Superabsorbent Polymers | Surface cross-linking agent to improve absorbency sacheminc.com |
| Industrial Chemicals | Surfactant Production | Intermediate for surfactants used in mining chalmers.se |
Q & A
Basic: What experimental methodologies are recommended for synthesizing PGE in laboratory settings?
PGE is synthesized via phase-transfer catalysis using propyl alcohol and epichlorohydrin. Key parameters include:
- Catalyst selection : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Maintain 60–80°C to optimize epoxide ring formation while minimizing side reactions.
- Purification : Distillation under reduced pressure (20–30 mmHg) isolates PGE from unreacted precursors .
This method avoids hazardous solvents and achieves yields >85% with purity ≥98% (GC-MS validated) .
Basic: How can PGE be reliably quantified in air samples during occupational exposure studies?
Use solid sorbents like Amberlite XAD-7 or activated charcoal for air sampling, followed by:
- Gas chromatography (GC) : Capillary columns (e.g., DB-5MS) with flame ionization detection (FID) for IGE, AGE, and BGE analogs.
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) for aromatic derivatives like phenyl glycidyl ether.
Recoveries exceed 90% for XAD-7, but activated charcoal is preferred for short-chain glycidyl ethers. Validate with spiked samples and account for humidity effects (<5% variability) .
Advanced: What strategies optimize PGE’s incorporation into polymer networks for advanced material design?
PGE acts as a reactive diluent or crosslinker in epoxy resins. Key approaches include:
- Cationic ring-opening polymerization : Initiate with Lewis acids (e.g., BF₃·OEt₂) to form polyether networks.
- Co-polymerization : Blend PGE with multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) to tune crosslink density. A 60:40 ratio (crosslinker:PGE) balances mechanical strength and flexibility .
- Post-functionalization : Epoxide groups enable reactions with amines or thiols for stimuli-responsive materials .
Advanced: How do crosslinking mechanisms involving PGE influence epoxy resin curing kinetics?
- DSC analysis : Monitor exothermic peaks (200–250°C) to determine activation energy (Eₐ) using Kissinger or Ozawa models.
- Reactivity with amines : Primary amines (e.g., ethylenediamine) react faster than secondary amines, with stoichiometric ratios critical for glass transition temperature (Tg) optimization.
- Network defects : Excess PGE reduces Tg due to chain termination; maintain <20 wt% to avoid brittleness .
Basic: What safety protocols are critical when handling PGE in laboratory environments?
- Carcinogenicity : Classify PGE as Group 2B (possibly carcinogenic) based on structural analogs like 1-butyl glycidyl ether. Use fume hoods and PPE (gloves, goggles).
- Spill management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid.
- Waste disposal : Incinerate at >1,000°C to degrade epoxide residues .
Advanced: How should researchers address contradictions in PGE toxicity data across studies?
- Model selection : Compare in vitro (Ames test, micronucleus assay) and in vivo (rodent bioassays) results to identify species-specific metabolic differences.
- Dose-response analysis : Use benchmark dose (BMD) modeling to reconcile low-dose linearity vs. threshold effects.
- Structural analogs : Extrapolate from phenyl glycidyl ether (Group 2B) while accounting for alkyl chain length’s impact on bioavailability .
Advanced: What mechanistic insights explain PGE’s genotoxicity in mammalian cells?
- DNA adduct formation : Epoxide rings react with guanine bases, detected via ³²P-postlabeling or LC-MS/MS.
- Oxidative stress : PGE increases ROS levels (measured by DCFH-DA assay), leading to 8-OHdG lesions.
- Repair inhibition : PGE metabolites (e.g., glycidol) interfere with base excision repair pathways, validated via siRNA knockdown studies .
Basic: How does storage condition affect PGE stability in laboratory settings?
- Sorbent compatibility : Store PGE-coated XAD-7 tubes at 4°C; recoveries remain >85% for 30 days.
- Degradation pathways : Hydrolysis to 1,2-propanediol occurs at >40°C or high humidity. Use anhydrous Na₂SO₄ in storage containers .
Advanced: What experimental designs mitigate humidity interference in PGE air sampling?
- Sorbent preconditioning : Dry XAD-7 at 100°C for 12 hours before use.
- Field blanks : Deploy humidity-controlled chambers (30–70% RH) during sampling to quantify background interference.
- Correction factors : Apply linear regression models to adjust recovery rates based on RH data loggers .
Advanced: What alternatives to PGE are explored for low-toxicity epoxy resin formulations?
- Bio-based epoxides : Glycidyl esters from vegetable oils (e.g., epoxidized linseed oil) reduce carcinogenic risk.
- Polyethylene glycol (PEG) derivatives : PEG diglycidyl ether improves hydrophilicity but requires co-crosslinkers for mechanical stability.
- Siloxane-glycidyl hybrids : Enhance thermal resistance (>300°C) while maintaining low volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
